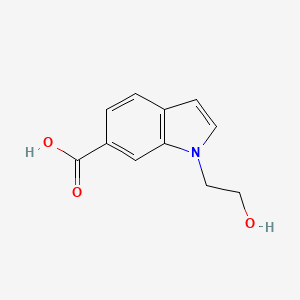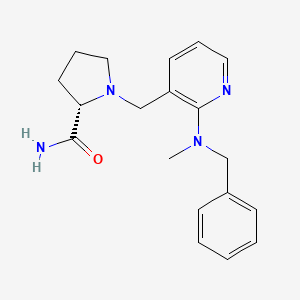![molecular formula C17H12F6N6O B12985124 1-(8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-5-yl)-N,N-dimethylmethanamine](/img/structure/B12985124.png)
1-(8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-5-yl)-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-5-yl)-N,N-dimethylmethanamine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of 1-(8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-5-yl)-N,N-dimethylmethanamine involves several steps, starting with the preparation of the key intermediates. One common synthetic route includes the cyclization of benzophenone hydrazide to form the oxadiazole ring, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile, and catalysts like potassium carbonate or sodium hydride . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or dimethyl sulfoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-5-yl)-N,N-dimethylmethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-5-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival . The oxadiazole and imidazo rings play a crucial role in binding to these targets, leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-5-yl)-N,N-dimethylmethanamine include other heterocyclic compounds with oxadiazole, imidazo, and naphthyridine rings. These compounds may have similar chemical properties but differ in their biological activities and applications. For example:
3-(1,3,4-Oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one: Exhibits anticancer and cisplatin sensitization activities.
Imidazole-containing compounds: Known for their broad range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.
Properties
Molecular Formula |
C17H12F6N6O |
|---|---|
Molecular Weight |
430.31 g/mol |
IUPAC Name |
N,N-dimethyl-1-[8-(1,3,4-oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-5-yl]methanamine |
InChI |
InChI=1S/C17H12F6N6O/c1-28(2)5-8-3-12-25-10(15-27-24-7-30-15)6-29(12)14-13(8)9(16(18,19)20)4-11(26-14)17(21,22)23/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
NCNPBKNPFZZKQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC2=NC(=CN2C3=C1C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=NN=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


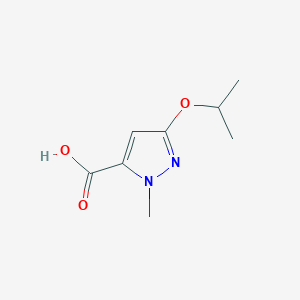
![tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate](/img/structure/B12985048.png)
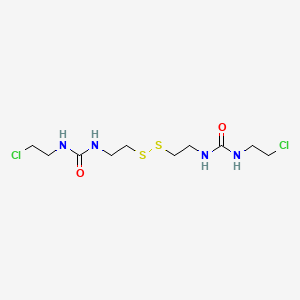
![(R)-6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one hydrochloride](/img/structure/B12985051.png)
![(S)-4-Azaspiro[2.5]octan-6-amine](/img/structure/B12985052.png)
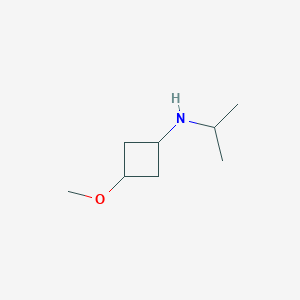

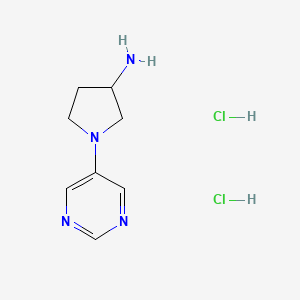
![Ethyl 2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate](/img/structure/B12985081.png)
